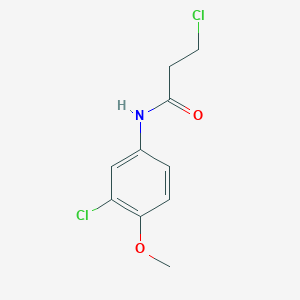

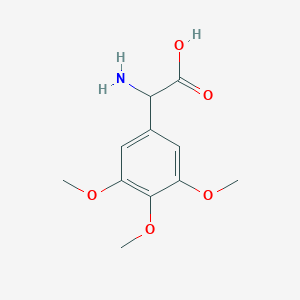

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide

Vue d'ensemble

Description

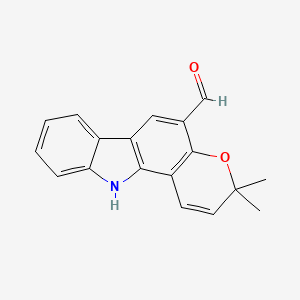

3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide (3-CNMP) is a synthetic compound that is used in various scientific research applications. It is a versatile compound that has a wide range of uses in the laboratory, from synthesizing other compounds to studying the mechanisms of action of various drugs.

Applications De Recherche Scientifique

Aldol-Type Reactions in Organic Synthesis

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound that could be involved in aldol-type reactions. For instance, the addition of N-chlorosuccinimide to certain acetates and aldehydes in the presence of SnCl2 can produce substituted butanones, which are valuable in synthetic organic chemistry due to their potential applications in creating complex molecular structures Y. Masuyama, Yumiko Kobayashi, Ryota Yanagi, Y. Kurusu, 1992.

Luminescent Materials

Compounds related to 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide, particularly those with methoxyphenyl groups, have been studied for their potential in creating luminescent materials. For example, platinum(II) complexes with cyclometalated ligands exhibit interesting luminescent properties that could be applied in the development of new optical materials and devices S. Lai, M. C. Chan, T. Cheung, S. Peng, C. Che, 1999.

Antioxidant and Anticancer Activity

Research has been conducted on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related to 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide, revealing significant antioxidant and anticancer activities. These compounds have shown promising results in scavenging free radicals and exhibiting cytotoxicity against cancer cell lines, indicating potential applications in pharmaceutical research I. Tumosienė, K. Kantminienė, Arnas Klevinskas, V. Petrikaitė, I. Jonuškienė, V. Mickevičius, 2020.

Corrosion Inhibition

Studies on related compounds, such as those with methoxyphenyl groups, have shown that they can act as effective corrosion inhibitors for metals in acidic environments. This suggests potential applications of 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide in the development of new materials for protecting metals against corrosion, thereby extending their useful life in industrial applications F. Bentiss, C. Jama, B. Mernari, H. Attari, Lamia El Kadi, M. Lebrini, M. Traisnel, M. Lagrenée, 2009.

Photocatalytic Degradation

Compounds containing chloro and methoxyphenyl groups have been examined for their ability to degrade under the influence of titanium dioxide and light, a process of interest for environmental remediation technologies. This suggests that 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide could be explored for its degradability and potential use in the detoxification of environmental pollutants M. Sturini, E. Fasani, C. Prandi, A. Albini, 1997.

Mécanisme D'action

Target of Action

This compound is a halogenated derivative of a secondary amide bearing an aromatic substituent

Mode of Action

The C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system . This suggests that the compound may interact with its targets in a specific conformation. More detailed studies are required to elucidate the exact mode of action.

Result of Action

In the crystal, classical N—H…O hydrogen bonds, as well as C–H…O contacts connect the molecules into chains propagating along the a axis . This might suggest potential interactions at the molecular level, but further investigations are needed to confirm these effects and their biological implications.

Propriétés

IUPAC Name |

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-7(6-8(9)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVAEZYWJZHVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428934 | |

| Record name | 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

CAS RN |

449170-55-2 | |

| Record name | 3-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)

![5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine](/img/structure/B1624096.png)

![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)

![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)

![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/no-structure.png)

![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)

![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)